molecular formula C14H12ClN3O2S B6427748 5-chloro-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]thiophene-2-carboxamide CAS No. 2034593-24-1

5-chloro-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]thiophene-2-carboxamide

Cat. No.: B6427748
CAS No.: 2034593-24-1
M. Wt: 321.8 g/mol
InChI Key: CIVIDCNEHOXNAY-UHFFFAOYSA-N
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Description

5-chloro-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]thiophene-2-carboxamide is a complex organic compound that features a thiophene ring substituted with a carboxamide group, a furan ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]thiophene-2-carboxamide typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling reactions and the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and pyrazole rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form hydrogenated derivatives.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reduction.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different physical and chemical properties.

Scientific Research Applications

5-chloro-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and pyrazole rings can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-[2-(furan-2-yl)ethyl]thiophene-2-carboxamide
  • 5-chloro-N-[2-(1H-pyrazol-1-yl)ethyl]thiophene-2-carboxamide
  • 5-chloro-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]benzamide

Uniqueness

The presence of both furan and pyrazole rings in 5-chloro-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]thiophene-2-carboxamide makes it unique compared to other similar compounds. This dual substitution pattern can enhance its binding affinity and specificity towards certain biological targets, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

5-chloro-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O2S/c15-13-5-4-12(21-13)14(19)16-9-10(11-3-1-8-20-11)18-7-2-6-17-18/h1-8,10H,9H2,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIVIDCNEHOXNAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(CNC(=O)C2=CC=C(S2)Cl)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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